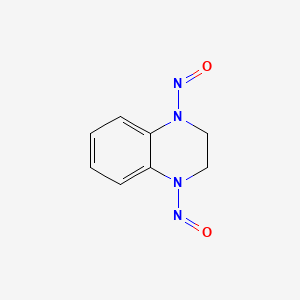
1,4-Dinitroso-2,3-dihydroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dinitroso-2,3-dihydroquinoxaline is an organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds with a wide range of applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The compound this compound is characterized by the presence of nitroso groups at the 1 and 4 positions and a dihydroquinoxaline core.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dinitroso-2,3-dihydroquinoxaline can be synthesized through various methods. One common approach involves the condensation of ortho-phenylenediamine with dicarbonyl compounds under acidic conditions . This reaction typically requires high temperatures and a strong acid catalyst. Another method involves the treatment of substituted ortho-phenylenediamine with oxalic acid under solvent-free conditions, followed by grinding at room temperature .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents to enhance the efficiency and sustainability of the process.
化学反応の分析
Types of Reactions
1,4-Dinitroso-2,3-dihydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives with amino groups.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
科学的研究の応用
1,4-Dinitroso-2,3-dihydroquinoxaline has several scientific research applications:
作用機序
The mechanism of action of 1,4-Dinitroso-2,3-dihydroquinoxaline involves its interaction with specific molecular targets and pathways:
DAAO Inhibition: The compound acts as an inhibitor of d-amino acid oxidase, which plays a role in the metabolism of d-amino acids in the brain. By inhibiting DAAO, the compound can modulate the levels of d-amino acids, potentially affecting neurological functions.
Antimicrobial Activity: The compound’s nitroso groups can interact with microbial enzymes and proteins, disrupting their function and leading to antimicrobial effects.
類似化合物との比較
1,4-Dinitroso-2,3-dihydroquinoxaline can be compared with other similar compounds in the quinoxaline family:
Quinoxaline-2,3-dione: This compound lacks the nitroso groups and has different chemical reactivity and biological activity.
Quinoxaline-1,4-di-N-oxide: This compound has nitroso groups at different positions and exhibits distinct biological properties, including antitumoral and antimicrobial activities.
2,3-Dichloroquinoxaline: This compound contains chlorine atoms instead of nitroso groups and is used as a synthetic intermediate in various chemical reactions.
特性
CAS番号 |
6335-61-1 |
|---|---|
分子式 |
C8H8N4O2 |
分子量 |
192.17 g/mol |
IUPAC名 |
1,4-dinitroso-2,3-dihydroquinoxaline |
InChI |
InChI=1S/C8H8N4O2/c13-9-11-5-6-12(10-14)8-4-2-1-3-7(8)11/h1-4H,5-6H2 |
InChIキー |
DKNBSVJXLHTVEG-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=CC=CC=C2N1N=O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









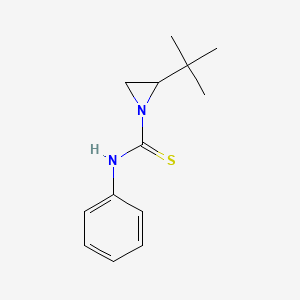
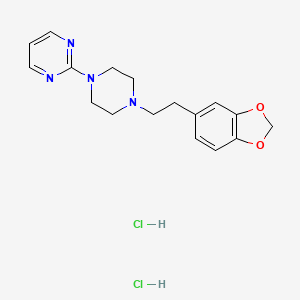
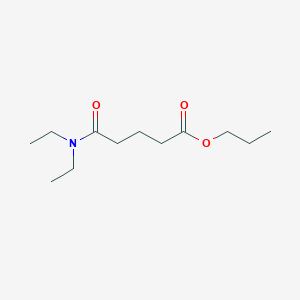
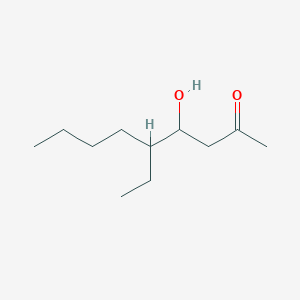
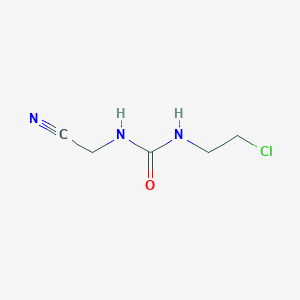
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate](/img/structure/B14720804.png)

